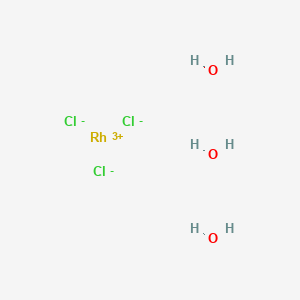
CID 6323490
Descripción general
Descripción
CID 6323490 is a useful research compound. Its molecular formula is C46H62N4O11 and its molecular weight is 847.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 6323490 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 6323490 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Methodological Challenges in Child and Adolescent Development Research
The study by Hamaker, Mulder, and van IJzendoorn (2020) explores the methodological challenges in descriptive, predictive, and explanatory research, with a focus on the Consortium on Individual Development (CID). They highlight the importance of aligning research goals with appropriate research designs, suggesting advanced techniques like unsupervised and supervised machine learning for developmental science (Hamaker, Mulder, & van IJzendoorn, 2020).
Scientific Software Frameworks and Grid Computing
Appelbe et al. (2007) discuss the challenges in developing scientific research applications, emphasizing the role of scientific software frameworks and grid computing. They compare different scientific frameworks, highlighting their importance in improving programming productivity for research applications (Appelbe, Moresi, Quenette, & Simter, 2007).
Chemically Induced Dimerization in Biological Research
Voss, Klewer, and Wu (2015) discuss the application of Chemically Induced Dimerization (CID) in studying biological processes. They note recent advancements in CID systems that allow precise control over protein function in cells, enhancing the understanding of signal transductions and protein trafficking (Voss, Klewer, & Wu, 2015).
CID - Computing with Infinite Data
Spreen (2017) introduces the CID project, focusing on computing with infinite objects, such as exact real numbers. This approach is pivotal in generating efficient and verified software for engineering applications, offering new insights into computing with infinite data (Spreen, 2017).
Legal Framework for Scientific Software
Stodden (2009) discusses the legal aspects of reproducible scientific research, addressing the need for a robust licensing and copyright structure for scientific research applications. This paper highlights the importance of addressing legal challenges to facilitate collaboration and scientific discovery (Stodden, 2009).
Data-Intensive Analysis Processes in Science
Yao, Rabhi, and Peat (2014) review the essential requirements and enabling technologies for supporting data-intensive analysis processes in scientific research. They discuss the need for hybrid technologies to address the complexities of data-intensive scientific processes (Yao, Rabhi, & Peat, 2014).
Propiedades
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,49,52-54H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEBXHFBFRCZMA-VXTBVIBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=NC4(N3)CCN(CC4)CC(C)C)C5=C(C2=O)C(=C(C6=C5C(=O)C(O6)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=NC4(N3)CCN(CC4)CC(C)C)C5=C(C2=O)C(=C(C6=C5C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















